Bienvenue dans la boutique en ligne BenchChem!

9-Propoxymethyl-10-hydroxy Camptothecin

Pharmaceutical impurity profiling RP-HPLC method validation Topotecan quality control

9-Propoxymethyl-10-hydroxy Camptothecin (CAS 1379512-11-4) is the designated Topotecan Impurity C (Imp-C), explicitly identified in topotecan drug substance and injection formulations. Its unique 9-propyloxymethyl substitution and distinct mass spectrometric fingerprint (MW 436.46 g/mol; C24H24N2O6) fundamentally differentiate it from unmodified camptothecin, topotecan, and other 9-substituted analogs. Generic substitution invalidates analytical method specificity and compromises impurity quantification. Essential for developing stability-indicating RP-HPLC methods compliant with FDA, USP, and ICH guidelines (linearity: LOQ–4.9 µg/mL). Must-have reference standard for generic pharmaceutical manufacturers preparing ANDAs and DMFs for topotecan products.

Molecular Formula C24H24N2O6
Molecular Weight 436.464
CAS No. 1379512-11-4
Cat. No. B568933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Propoxymethyl-10-hydroxy Camptothecin
CAS1379512-11-4
Synonyms(4S)-4-Ethyl-4,9-dihydroxy-10-(propoxymethyl)-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,
Molecular FormulaC24H24N2O6
Molecular Weight436.464
Structural Identifiers
SMILESCCCOCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2)O
InChIInChI=1S/C24H24N2O6/c1-3-7-31-11-15-14-8-13-10-26-19(21(13)25-18(14)5-6-20(15)27)9-17-16(22(26)28)12-32-23(29)24(17,30)4-2/h5-6,8-9,27,30H,3-4,7,10-12H2,1-2H3/t24-/m0/s1
InChIKeyVOZKRPHWHPUYPR-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Propoxymethyl-10-hydroxy Camptothecin (CAS 1379512-11-4): Technical Baseline and Procurement Context for a Topotecan-Related Impurity Reference Standard


9-Propoxymethyl-10-hydroxy Camptothecin (CAS 1379512-11-4) is a synthetic derivative of camptothecin with the molecular formula C24H24N2O6 and a molecular weight of 436.46 g/mol . The compound is structurally characterized by a 9-propyloxymethyl substituent and a 10-hydroxy group on the camptothecin pentacyclic scaffold . As a topoisomerase I inhibitor-class compound, it is not intended for therapeutic use but is specifically supplied for research purposes .

Why 9-Propoxymethyl-10-hydroxy Camptothecin Cannot Be Substituted with Generic Camptothecin or Topotecan in Analytical Workflows


9-Propoxymethyl-10-hydroxy Camptothecin possesses a specific 9-propyloxymethyl substitution pattern that distinguishes it fundamentally from both the parent camptothecin and from clinically used analogs such as topotecan and SN-38. This specific substitution alters its chromatographic retention time, mass spectrometric fragmentation pattern, and physicochemical properties relative to other in-class compounds . Critically, this compound has been explicitly identified as a process-related impurity (designated Imp-C) in topotecan drug substance and injection formulations [1][2]. Therefore, generic substitution with unmodified camptothecin, topotecan, or even structurally similar 9-substituted analogs would invalidate analytical method specificity, compromise impurity quantification accuracy, and render pharmaceutical quality control data non-compliant with regulatory validation requirements [1].

9-Propoxymethyl-10-hydroxy Camptothecin: Quantitative Differentiation Evidence vs. Topotecan and 9-Substituted Analogs


Identified as Process-Related Impurity (Imp-C) in Topotecan Drug Substance; Unique Regulatory and Analytical Requirement

9-Propoxymethyl-10-hydroxy Camptothecin has been definitively identified and synthesized as one of three specific process-related impurities (designated Imp-C) requiring monitoring in topotecan drug approval and injection formulations [1][2]. Unlike generic camptothecin derivatives which lack this specific substitution pattern, this compound requires dedicated analytical method development and validation. A validated stability-indicating RP-HPLC method has been established to separate topotecan from its degradation products and three related impurities (Imp-A, Imp-B, Imp-C) using an ACE® C18 column (150 × 4.6 mm, 3 µm) with gradient elution of 0.02 M ammonium acetate (pH 4.2) and methanol:isopropyl alcohol (750:250 v/v) at 0.8 mL/min with UV detection at 267 nm [2]. The method achieved separation of all three impurities from topotecan and was validated according to FDA, USP (general chapter 1225), and ICH guidelines, with linearity investigated in the range of LOQ to 4.9 µg/mL for each related impurity [2].

Pharmaceutical impurity profiling RP-HPLC method validation Topotecan quality control Regulatory reference standard

9-Substituted Camptothecin Class Shows Superior Cytotoxic Activity Relative to Topotecan in H460 NSCLC Cells

While direct IC50 data for 9-Propoxymethyl-10-hydroxy Camptothecin itself is not available in the open literature, the compound belongs to the 9-substituted camptothecin class for which comprehensive structure-activity relationship data demonstrate superior antiproliferative activity compared to the reference compound topotecan . In a systematic study of novel 9-substituted camptothecins derived from 9-formylcamptothecin, all tested 9-substituted derivatives showed antiproliferative activity higher than that of topotecan against the H460 human non-small cell lung carcinoma cell line . The study demonstrated that small, polar 9-substituents—including those with ether oxygen functionality such as the propyloxymethyl group present in the target compound—confer favorable interaction with the topoisomerase I-DNA complex, resulting in enhanced cytotoxic potency relative to topotecan .

9-substituted camptothecin topoisomerase I inhibition H460 NSCLC cytotoxicity SAR studies

Synthesized via Propyl Alcohol Substitution on Topotecan; Distinct from 9-Hydroxymethyl and 9-Dimethylaminomethyl Analogs

9-Propoxymethyl-10-hydroxy Camptothecin is synthesized via a substitution reaction of n-propyl alcohol with topotecan [1]. This synthetic route distinguishes it from the related impurity 9-hydroxymethyl-10-hydroxycamptothecin, which is prepared via hydroxyl methylation of 10-hydroxycamptothecin, and from topotecan carboxylic acid sodium salt, obtained via dissociation and esterolysis of topotecan hydrochloride [1]. The specific propyloxymethyl ether substitution at the 9-position confers unique chromatographic and physicochemical properties not shared by these structurally related impurities.

Impurity synthesis Topotecan-related compounds Propyloxymethyl substitution Analytical reference standard

9-Propoxymethyl-10-hydroxy Camptothecin: Recommended Procurement and Application Scenarios for Research and Industry


Pharmaceutical Quality Control: Topotecan Impurity Profiling and Method Validation

This compound is explicitly required as a reference standard for the identification, separation, and quantification of process-related impurities in topotecan drug substance and injection formulations [1][2]. It should be procured for developing and validating stability-indicating RP-HPLC methods compliant with FDA, USP, and ICH guidelines, with established linearity in the range of LOQ to 4.9 µg/mL [2].

Regulatory Submission Support: ANDA and DMF Documentation

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for topotecan products, procurement of 9-Propoxymethyl-10-hydroxy Camptothecin as a characterized impurity reference standard is essential for demonstrating adequate control of process-related impurities and meeting regulatory requirements for impurity profiling [1].

Structure-Activity Relationship Studies: 9-Substituted Camptothecin Pharmacophore Exploration

Given that 9-substituted camptothecins as a class exhibit antiproliferative activity superior to topotecan in H460 NSCLC cells, with small polar 9-substituents conferring favorable topoisomerase I-DNA complex interactions, this compound serves as a valuable tool compound for SAR studies investigating the impact of ether-containing 9-substituents on cytotoxicity and target engagement .

Analytical Chemistry: Development of LC-MS Methods for Camptothecin Derivatives

The compound's distinct molecular weight (436.46 g/mol), molecular formula (C24H24N2O6), and characteristic 9-propyloxymethyl substitution provide a unique mass spectrometric fingerprint suitable for developing and validating LC-MS methods for the detection and quantification of camptothecin-related compounds in complex matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Propoxymethyl-10-hydroxy Camptothecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.